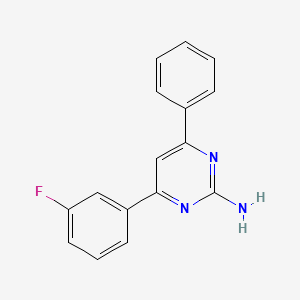

4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAJZUXWLZLYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4 3 Fluorophenyl 6 Phenylpyrimidin 2 Amine and Its Analogs

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for 4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine are based on data from closely related 2-amino-4,6-diarylpyrimidines and triarylpyrimidines. tandfonline.comnih.gov

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the pyrimidine (B1678525) ring proton, and the amine protons.

Amine Protons (-NH₂): A broad singlet is expected around δ 5.2-5.3 ppm, characteristic of the primary amino group at the C-2 position of the pyrimidine ring. tandfonline.com

Aromatic Protons (Phenyl & Fluorophenyl rings): A complex multiplet region between δ 7.1 and 8.7 ppm is predicted for the nine aromatic protons. The protons on the 3-fluorophenyl ring will exhibit additional splitting due to coupling with the fluorine atom.

Pyrimidine Proton (H-5): A singlet corresponding to the proton at the C-5 position of the pyrimidine ring is expected to appear within the aromatic region, typically around δ 7.0-8.0 ppm. tandfonline.comrsc.org

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate at distinct downfield shifts. Based on analogs, the C-2, C-4, and C-6 carbons attached to nitrogen or aryl groups would appear in the δ 163-165 ppm range. tandfonline.com The C-5 carbon is anticipated to be more upfield, around δ 103-104 ppm. tandfonline.com

Aromatic Carbons: The carbons of the phenyl and 3-fluorophenyl rings will appear in the typical aromatic region of δ 114-140 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and a significant downfield shift. Carbons ortho and para to the fluorine will also be affected due to C-F coupling. nih.gov

| Assignment | Expected ¹H NMR Chemical Shift (δ ppm) | Expected ¹³C NMR Chemical Shift (δ ppm) |

|---|---|---|

| -NH₂ | ~5.2-5.3 (s, 2H) | N/A |

| Pyrimidine H-5 | ~7.0-8.0 (s, 1H) | ~103-104 |

| Aromatic H's | ~7.1-8.7 (m, 9H) | ~114-140 |

| Pyrimidine C-2, C-4, C-6 | N/A | ~163-165 |

| Ipso-Carbons (Aromatic) | N/A | ~137-146 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, aromatic, and heterocyclic moieties. scialert.netijirset.com

N-H Stretching: The primary amine group (-NH₂) at the C-2 position is expected to show two distinct bands in the region of 3450-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. tandfonline.comijirset.com

Aromatic C-H Stretching: A weak absorption band is typically observed just above 3000 cm⁻¹ (e.g., 3070-3060 cm⁻¹) for the C-H stretching vibrations of the aromatic rings. scialert.netijirset.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings are expected to appear in the 1660-1580 cm⁻¹ region. tandfonline.com

N-H Bending: The in-plane bending vibration of the primary amino group typically gives rise to a band around 1650 cm⁻¹. ijirset.com

C-N Stretching: A band corresponding to the C-N stretching vibration is anticipated around 1220 cm⁻¹. ijirset.com

C-F Stretching: A strong absorption band characteristic of the C-F bond in the fluorophenyl group is expected in the 1250-1100 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl rings will appear as strong bands in the 900-650 cm⁻¹ region, which can provide information about the substitution pattern.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric & Symmetric Stretching | 3450 - 3200 |

| Aromatic C-H Stretching | 3070 - 3060 |

| C=N / C=C Stretching (Ring) | 1660 - 1580 |

| N-H Bending | ~1650 |

| C-N Stretching | ~1220 |

| C-F Stretching | 1250 - 1100 |

| Aromatic C-H Out-of-Plane Bending | 900 - 650 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The molecular formula of this compound is C₁₆H₁₂FN₃, with a calculated molecular weight of approximately 265.29 g/mol .

The fragmentation pattern can be predicted based on the analysis of its core structure, 4-(3-Fluorophenyl)pyrimidine, and other related 2-aminopyrimidine (B69317) derivatives. iosrjournals.orgsphinxsai.commassbank.eu The molecular ion peak [M]⁺ is expected at m/z 265. The fragmentation would likely proceed through several pathways:

Cleavage of the pyrimidine ring.

Loss of small molecules such as HCN.

Fragmentation of the aryl side chains.

The mass spectrum of the closely related analog 4-(3-Fluorophenyl)pyrimidine shows a strong molecular ion peak at m/z 174, with major fragments at m/z 147 and 121, indicating the stability of the fluorophenyl-pyrimidine core. massbank.eu For the title compound, characteristic fragments would arise from the stable diarylpyrimidine structure.

| m/z | Possible Fragment Identity |

|---|---|

| 265 | [M]⁺ (Molecular Ion) |

| 249 | [M - NH₂]⁺ |

| 188 | [M - C₆H₅]⁺ |

| 170 | [M - C₆H₄F]⁺ |

| 147 | [C₁₀H₆FN]⁺ |

| 121 | [C₈H₄F]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the searched literature, analysis of closely related 2-amino-4-aryl-6-aryl' pyrimidines allows for a reliable prediction of its solid-state characteristics. rsc.orgnih.gov

Conformational Analysis and Stereochemical Implications

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the phenyl and 3-fluorophenyl rings to the central pyrimidine core. X-ray crystallographic data from analogous structures indicate that the dihedral angles between the planes of the pyrimidine and the attached aryl rings are relatively small. nih.govnih.gov

Computational and Theoretical Investigations of 4 3 Fluorophenyl 6 Phenylpyrimidin 2 Amine and Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the fundamental properties of molecules. These studies provide insights into the molecular structure, stability, and reactivity of pyrimidine (B1678525) derivatives.

DFT calculations are used to determine the ground-state molecular geometry and electronic properties of pyrimidine derivatives. researchgate.net For instance, studies on related compounds like 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine using the B3LYP method with a 6-31G(d,p) basis set have been performed to calculate geometrical parameters such as bond lengths and angles. researchgate.net

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are typically identified as electron-rich regions, making them potential hydrogen bond acceptor sites. researchgate.net Quantum chemical methods have been used to characterize these hydrogen bonding sites in similar 4-(4-halo-phenyl)-6-(furan-2-yl) pyrimidin-2-amine derivatives, confirming that one of the pyrimidine nitrogen atoms is the major hydrogen bonding site. researchgate.net

Note: Values are representative and based on DFT calculations for similar pyrimidine structures.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding the potential therapeutic applications of compounds like 4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine.

Molecular docking studies have been performed on various pyrimidine derivatives to explore their binding modes with different biological targets. These studies help to identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. researchgate.netresearchgate.net

For example, derivatives of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine have been docked into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes to investigate their potential as selective COX-2 inhibitors. nih.gov Similarly, other pyrimidine-based compounds have been studied as inhibitors for targets like Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in Alzheimer's disease, and tyrosyl-tRNA synthetase in bacteria. jocpr.comnih.gov

These in-silico studies reveal that the 2-amino group and the nitrogen atoms of the pyrimidine ring are often involved in forming crucial hydrogen bonds with amino acid residues in the active site of the target protein. The phenyl and fluorophenyl rings can participate in hydrophobic and π-π stacking interactions, further anchoring the ligand within the binding pocket. researchgate.netresearchgate.net

Table 2: Potential Protein Targets and Key Binding Interactions for Pyrimidine Derivatives

| Protein Target | Therapeutic Area | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Arg513, Val523, Ser353 | Hydrogen Bonding, Hydrophobic |

| Cyclin-Dependent Kinases (CDK2/4/6) nih.gov | Anticancer | Val, Ala, Phe, Leu, Lys | Hydrogen Bonding, Hydrophobic |

| Tyrosyl-tRNA Synthetase (TyrRS) jocpr.com | Antibacterial | Asp, Tyr, Gly | Hydrogen Bonding |

| Microtubule Affinity-Regulating Kinase 4 (MARK4) nih.gov | Alzheimer's Disease | Leu, Gly, Val, Lys, Asp | Hydrogen Bonding, Hydrophobic |

| Equilibrative Nucleoside Transporters (ENTs) polyu.edu.hk | Various | Not specified | Not specified |

Note: The specific residues and targets are based on studies of structurally related pyrimidine and triazine compounds.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying parts of the this compound scaffold, researchers can identify which functional groups are essential for its therapeutic effects.

For instance, studies on related pyrimidine derivatives have shown that the nature and position of substituents on the phenyl rings significantly impact their biological profiles. mdpi.comnih.gov The presence of electron-withdrawing groups, such as the fluorine atom in the target compound, can enhance activity. mdpi.comnih.gov SAR studies on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues revealed that a halogen substituent on the fluorophenyl moiety was essential for inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs). frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. physchemres.org 3D-QSAR models, for example, use computed steric and electrostatic fields to predict the activity of new compounds. nih.gov

For a series of 4-substituted N-phenylpyrimidin-2-amine derivatives studied as CDK inhibitors, 3D-QSAR models were constructed to understand the structural requirements for high potency. nih.gov These models are validated using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). A high q² value (typically > 0.5) indicates a robust and predictive model. nih.govphyschemres.org Such models can guide the synthesis of new derivatives by predicting their activity before they are created, saving time and resources. physchemres.org

Table 3: Representative Statistical Parameters for a 3D-QSAR Model

| Parameter | Description | Typical Value |

|---|---|---|

| q² | Cross-validated correlation coefficient; a measure of the internal predictive ability of the model. | 0.714 - 0.815 |

| R²pred | Predictive correlation coefficient for the external test set; a measure of the model's ability to predict the activity of new compounds. | 0.674 - 0.764 |

| r² | Non-cross-validated correlation coefficient; a measure of the model's fit to the training data. | 0.95 - 0.99 |

| F-value | Fisher F-test value; indicates the statistical significance of the model. | > 100 |

Note: Values are based on 3D-QSAR models developed for related pyrimidine and triazine inhibitors. nih.govnih.gov

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore models are essential tools in drug design for identifying new compounds with potential activity.

For pyrimidine-based compounds, pharmacophore identification studies often reveal the importance of specific chemical features. researchgate.net These typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring are key HBA features.

Hydrogen Bond Donors (HBD): The 2-amino group serves as a critical HBD feature.

Aromatic Rings (AR): The phenyl and fluorophenyl rings provide hydrophobic and aromatic features, often engaging in π-π stacking interactions with the target.

By analyzing the binding modes from molecular docking studies, these key features can be mapped out in three-dimensional space. jusst.org This pharmacophore model can then be used to screen large databases of chemical compounds to find novel molecules that match the required features, or to guide the optimization of existing leads to improve their fit and potency.

Table 4: Essential Pharmacophoric Features for Pyrimidine-Based Ligands

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens | Forms hydrogen bonds with donor residues (e.g., Lys, Arg) in the active site. |

| Hydrogen Bond Donor | 2-Amine Group | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu) in the active site. |

| Aromatic/Hydrophobic Region | Phenyl Ring | Participates in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr). |

| Aromatic/Hydrophobic Region | 3-Fluorophenyl Ring | Provides additional hydrophobic interactions and can modulate electronic properties. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In the early stages of drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in determining its potential as a therapeutic agent. Computational, or in silico, methods provide a rapid and cost-effective alternative to traditional experimental techniques for predicting these pharmacokinetic profiles. For this compound and its derivatives, various computational models and tools have been employed to forecast their ADME characteristics, offering valuable insights into their drug-likeness and potential in vivo behavior.

Detailed computational analyses of pyrimidine derivatives have been conducted to predict their physicochemical and pharmacokinetic properties. These studies are instrumental in identifying candidates with favorable ADME profiles early in the drug development pipeline. For instance, a study on a series of substituted pyrimidine compounds evaluated their properties using computational models, with the results indicating good oral bioavailability. The majority of the analyzed compounds did not violate key drug-likeness rules, such as Lipinski's rule of five, suggesting a higher probability of success as an orally administered drug.

The lipophilicity of a compound, often expressed as LogP, is a key determinant of its absorption and distribution. For a series of pyrimidine derivatives, the predicted lipophilicity values were found to be within the desirable range of 1–3. Gastrointestinal (GI) absorption for these compounds was predicted to be high, which is a favorable characteristic for orally administered drugs. Furthermore, these compounds were not predicted to be substrates of P-glycoprotein (P-gp), an efflux pump that can limit the absorption and distribution of drugs.

The following interactive table summarizes the predicted physicochemical and pharmacokinetic properties for a selection of pyrimidine derivatives, which can be considered representative for compounds like this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | TPSA (Ų) | GI Absorption | BBB Permeant |

| Derivative A | 350.4 | 2.8 | 4 | 2 | 75.2 | High | Yes |

| Derivative B | 420.5 | 3.5 | 5 | 1 | 85.6 | High | No |

| Derivative C | 388.2 | 2.1 | 3 | 2 | 68.9 | High | Yes |

| Derivative D | 455.6 | 4.2 | 6 | 1 | 95.4 | Moderate | No |

Note: The data in this table is representative of pyrimidine derivatives and not specific to this compound.

Another critical aspect of ADME prediction is the assessment of a compound's metabolic stability. In silico models can predict the likelihood of a compound being metabolized by key enzymes in the liver, such as the cytochrome P450 family. For many pyrimidine derivatives, these predictions suggest moderate to high metabolic stability, which is essential for maintaining therapeutic concentrations in the body.

The blood-brain barrier (BBB) permeability is another important parameter, particularly for drugs targeting the central nervous system. Computational models predicted that some pyrimidine derivatives would not be able to cross the BBB, which would be advantageous for avoiding potential central nervous system side effects in non-CNS targeted therapies.

Future Research Directions and Translational Perspectives for 4 3 Fluorophenyl 6 Phenylpyrimidin 2 Amine

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The core structure of 4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine offers a versatile template for the design and synthesis of novel analogs with potentially improved pharmacological profiles. Future research in this area will likely focus on systematic modifications of the phenyl and fluorophenyl rings to enhance target specificity and potency.

One promising approach involves the introduction of various substituents at different positions on the phenyl ring. For instance, the synthesis of derivatives with electron-withdrawing groups (such as nitro or chloro) or electron-donating groups (such as methoxy) could significantly influence the compound's electronic properties and, consequently, its interaction with biological targets. nih.gov A new series of 4, 6-substituted di-(phenyl) pyrimidin-2-amine could be synthesized by reacting chalcone (B49325) derivatives with guanidine (B92328) hydrochloride. researchgate.netresearchgate.net

Furthermore, the exploration of different halogen substitutions on the 3-fluorophenyl moiety could yield analogs with altered binding affinities and metabolic stability. The synthesis of analogs with the fluorine atom at the ortho or para position, or the introduction of other halogens like chlorine or bromine, could be explored.

The synthesis of these novel analogs can be achieved through established synthetic routes, such as the Claisen-Schmidt condensation to form the chalcone precursor, followed by cyclization with guanidine. nih.gov The purification and characterization of these new compounds would be carried out using standard techniques like IR, NMR, and mass spectrometry. researchgate.net

The following table outlines potential novel analogs and the rationale for their design:

| Analog Name | Modification | Rationale for Design |

| 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine | Substitution of fluorine with chlorine | To investigate the effect of a different halogen on biological activity. |

| 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | Addition of a methoxy (B1213986) group to the phenyl ring | To enhance potency and alter pharmacokinetic properties. |

| 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | Addition of a nitro group to the phenyl ring | To introduce an electron-withdrawing group and potentially enhance anticancer activity. |

| 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine | Isomeric variation of the fluorophenyl group | To explore the impact of substituent position on target binding. |

Comprehensive Mechanistic Elucidation at the Molecular and Cellular Levels

A thorough understanding of the mechanism of action of this compound is crucial for its development as a therapeutic agent. Future research should aim to identify its primary molecular targets and elucidate the downstream cellular pathways it modulates.

Given that similar pyrimidine-based compounds have been shown to inhibit various kinases, it is plausible that this compound also functions as a kinase inhibitor. nih.gov High-throughput screening against a panel of kinases could reveal potential targets. Subsequent enzymatic assays would be necessary to confirm inhibitory activity and determine the IC50 values. For instance, related N-phenylpyrimidin-2-amine derivatives have shown potent inhibitory activity against c-Met kinase. nih.gov Similarly, other pyrimidine (B1678525) analogs have been identified as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Fibroblast growth factor receptor 4 (FGFR4). nih.govnih.gov

Cell-based assays will be essential to understand the compound's effects on cellular processes. For example, if the compound is found to be a kinase inhibitor, downstream signaling pathways could be investigated using techniques like Western blotting to assess the phosphorylation status of key effector proteins. nih.gov Furthermore, studies on cell cycle progression and apoptosis could shed light on its potential as an anticancer agent.

Molecular docking studies can provide insights into the binding mode of this compound with its potential targets, guiding further lead optimization. nih.govnih.gov

Application in Chemical Biology as Research Probes

With a well-defined mechanism of action, this compound could be developed into a valuable research probe for studying specific biological pathways. The development of fluorescently labeled analogs would be a key step in this direction. Unsubstituted pyridin-2-amine has demonstrated a high quantum yield, suggesting that the aminopyrimidine core is a suitable scaffold for a fluorescent probe. mdpi.com

By attaching a fluorescent tag to the molecule, researchers can visualize its subcellular localization and track its interaction with target proteins in living cells using techniques like fluorescence microscopy. This would provide valuable spatial and temporal information about the compound's mechanism of action.

Furthermore, biotinylated or photo-affinity labeled derivatives of this compound could be synthesized for use in pull-down assays to identify its binding partners within the cell. This approach would be particularly useful for target deconvolution if the primary target is unknown.

The development of such chemical probes would not only advance our understanding of the biological activities of this specific compound but also contribute to the broader field of chemical biology by providing new tools to study complex cellular processes.

Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities

The structural motif of 4,6-disubstituted pyrimidin-2-amines has been associated with a wide range of biological activities, suggesting that this compound may have therapeutic potential beyond a single indication.

A comprehensive screening of the compound against a diverse panel of disease models could uncover novel therapeutic applications. For instance, various pyrimidine derivatives have demonstrated antibacterial and antifungal properties. nih.gov Therefore, evaluating the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi is a logical next step.

Given that many kinase inhibitors have applications in oncology, the anticancer activity of this compound should be thoroughly investigated. mdpi.com In vitro studies using a panel of cancer cell lines, followed by in vivo studies in animal models of cancer, would be necessary to assess its therapeutic potential. The pyrimidine scaffold is present in numerous anticancer drugs. mdpi.com

Furthermore, some pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting enzymes like cyclooxygenase-2 (COX-2). nih.gov Therefore, the anti-inflammatory potential of this compound warrants investigation.

The exploration of these diverse therapeutic areas could lead to the discovery of new and unexpected applications for this promising compound, ultimately expanding its translational potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine, and how can reaction yields be optimized?

- Methodology : The synthesis of pyrimidine derivatives typically involves multi-step reactions, such as cyclocondensation of substituted amidines with α,β-unsaturated carbonyl compounds. Optimization can be achieved by adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Lower yields (7–24%) reported in similar compounds (e.g., 6-aryl-4-cycloamino-triazines) suggest the need for iterative purification via column chromatography .

Q. How can structural characterization of this compound be validated experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Use and NMR to confirm substituent positions (e.g., fluorophenyl vs. phenyl groups) by comparing chemical shifts with analogs like 4-methyl-6-phenylpyrimidin-2-amine .

- XRD : Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings (e.g., 12.8° for phenyl groups) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds), as seen in related pyrimidines .

Q. What are the key physicochemical properties relevant to in vitro assays?

- Methodology : Determine solubility (via HPLC in DMSO/water mixtures), melting point (149–218°C range typical for pyrimidines), and logP (HPLC-derived) to guide assay design. For example, analogs like 6-(4-fluorophenyl)pyridazin-3-amine exhibit moderate aqueous solubility, requiring co-solvents like DMSO ≤1% .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology : Use quantum chemical calculations (e.g., DFT) to map electrostatic potentials and HOMO/LUMO gaps, which correlate with receptor binding. Molecular docking (AutoDock Vina) against targets like kinase domains or GPCRs can prioritize assays. ICReDD’s reaction path search methods integrate computational and experimental data to refine predictions .

Q. How to resolve contradictions in reported bioactivity data across similar pyrimidines?

- Methodology :

- Dose-response curves : Validate potency (IC50) across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity.

- Structural analogs : Compare substituent effects; e.g., 3-fluorophenyl vs. 4-fluorophenyl groups may alter steric hindrance or π-π stacking .

- Statistical models : Apply 3D-QSAR to correlate substituent positions (e.g., methyl vs. trifluoromethyl) with activity trends, as done for antileukemic triazines .

Q. What strategies improve metabolic stability without compromising target affinity?

- Methodology :

- Isosteric replacement : Substitute labile groups (e.g., methylsulfanyl) with bioisosteres like trifluoromethyl, as seen in N-substituted pyrimidines .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability, guided by logD calculations .

Q. How can crystallographic data inform polymorph screening for formulation development?

- Methodology : Analyze hydrogen-bonding motifs (e.g., C–H⋯O vs. N–H⋯N) to predict polymorph stability. For example, weak C–H⋯π interactions in N-(2-fluorophenyl)pyrimidines stabilize specific crystal forms, impacting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.